molecular formula C5H13Br2N B1290624 5-Bromopentan-1-amine hydrobromide CAS No. 51874-27-2

5-Bromopentan-1-amine hydrobromide

Cat. No. B1290624
CAS RN: 51874-27-2
M. Wt: 246.97 g/mol
InChI Key: JNKYTCHREGTJQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related brominated compounds is well-documented in the provided literature. For instance, the preparation of 5-bromopentanal derivatives is achieved through the bromination and subsequent hydrolysis of C,O-bis-zirconocenes derived from unsaturated Weinreb amides, using Schwartz's reagent . Additionally, the synthesis of 5-bromopenta-2,4-diynenitrile is reported, which is prepared from commercially available compounds and can react with secondary amines to form stable products . This information suggests potential synthetic routes that could be adapted for the synthesis of 5-bromopentan-1-amine hydrobromide.

Molecular Structure Analysis

While the molecular structure of 5-bromopentan-1-amine hydrobromide is not directly analyzed in the papers, the structure of related compounds such as 5-bromopenta-2,4-diynenitrile is discussed. The reactivity of this compound with secondary amines indicates the potential for forming various substituted dienes, which implies a degree of structural versatility in brominated compounds . This versatility could be relevant when considering the molecular structure of 5-bromopentan-1-amine hydrobromide.

Chemical Reactions Analysis

The papers provide information on the chemical reactions of brominated compounds. For example, the reaction of 5-bromopenta-2,4-diynenitrile with secondary amines and terminal alkynes in the presence of catalysts leads to the formation of polyfunctional carbon-rich scaffolds . Furthermore, the transformation of 1-arylmethyl-2-(bromomethyl)aziridines into aminopentanedinitriles and their subsequent conversion into pyrrolidine derivatives is described . These reactions highlight the reactivity of brominated compounds and suggest possible reactions that 5-bromopentan-1-amine hydrobromide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromopentan-1-amine hydrobromide are not directly reported in the papers. However, the synthesis of 5-bromopentanoic acid through the oxidation of cyclopentanone and the decomposition of its hydroperoxide with a copper salt catalyst in the presence of alkali bromides is described . This process indicates the potential reactivity of brominated compounds with oxidizing agents and the influence of catalytic conditions on their transformations. These insights could be extrapolated to predict the physical and chemical properties of 5-bromopentan-1-amine hydrobromide.

Scientific Research Applications

  • Synthesis of Bromo-Aldehydes :

    • 5-Bromopentan-1-amine hydrobromide can be used in the synthesis of bromo-aldehydes. This process involves the sequential C-bromination/zircona-aminal hydrolysis of bis-C,O-zirconocenes derived from unsaturated Weinreb amides. These bromo-aldehydes are significant precursors for the synthesis of carbocycles and heterocycles (Coelho, Behr, & Vasse, 2022).
  • Synthesis of Pentane Amino Derivatives :

    • The compound is utilized in the environmentally friendly synthesis of pentane amino derivatives in water medium. These derivatives have applications as bactericides for sulfate-reducing bacteria and exhibit high anticorrosive properties (Talybov, Mamedbeili, Abbasov, & Kochetkov, 2010).
  • CO2 Capture :

    • A task-specific ionic liquid synthesized through the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide can reversibly sequester CO2. This ionic liquid is comparable in efficiency for CO2 capture to commercial amine sequestering reagents and is nonvolatile, requiring no water to function (Bates, Mayton, Ntai, & Davis, 2002).
  • Fluorescent and Colorimetric pH Probe :

    • 5-Bromopentan-1-amine hydrobromide derivatives are used in synthesizing fluorescent and colorimetric pH probes. These probes are highly water-soluble and can be used for monitoring acidic and alkaline solutions, potentially working as on-off real-time pH sensors for intracellular pH imaging (Diana, Caruso, Tuzi, & Panunzi, 2020).
  • Biosynthesis of Sulphated Hydroxypentylmercapturic Acids :

    • The metabolism of 1-bromopentane, closely related to 5-Bromopentan-1-amine hydrobromide, leads to the excretion of various mercapturic acids in rats. These findings are significant in understanding the biotransformation and detoxification processes of such compounds in biological systems (Grasse & James, 1972).

properties

IUPAC Name

5-bromopentan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12BrN.BrH/c6-4-2-1-3-5-7;/h1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKYTCHREGTJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60637598
Record name 5-Bromopentan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopentan-1-amine hydrobromide

CAS RN

51874-27-2
Record name 51874-27-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91824
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Bromopentan-1-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60637598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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